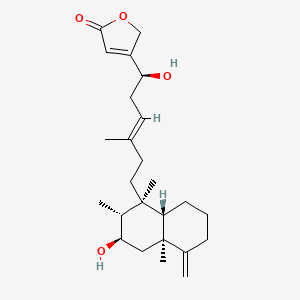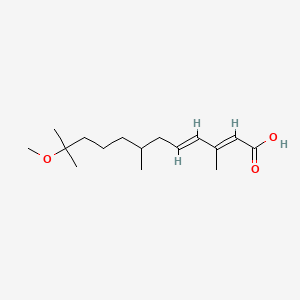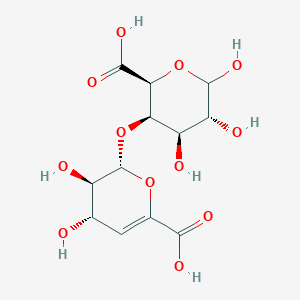
4-(4-deoxy-beta-D-gluc-4-enosyluronic acid)-D-galacturonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-deoxy-beta-D-gluc-4-enosyluronic acid)-D-galacturonic acid is a D-galacturonic acid having a 4-deoxy-alpha-L-threo-hex-4-enopyranosyluronic acid moiety attached at the 4-position. It is a conjugate acid of a 4-(4-deoxy-beta-D-gluc-4-enosyluronate)-D-galacturonate(2-).
Scientific Research Applications
Analytical Method Development
- A high-performance liquid chromatographic method was developed for the analysis of hyaluronic acid and chondroitin sulfate isomers, utilizing compounds including 2-acetamido-2-deoxy-3-O-(beta-D-gluco-4-enepyranosyluronic acid)-D-galactose (Gherezghiher et al., 1987) (Gherezghiher et al., 1987).
Glycoconjugate Synthesis
- Glycoconjugates of poly(styrene-co-maleic anhydride) were synthesized with derivatives like 1-amino-1-deoxy-beta-D-glucose, demonstrating potential for various biological applications (Donati et al., 2002) (Donati et al., 2002).
Enzymatic Degradation Studies
- Research on Erwinia carotovora revealed an enzyme that degrades unsaturated digalacturonic acid into molecules of 4-deoxy-5-hexoseulose uronic acid, contributing to the understanding of pectic substance metabolism (Morán et al., 1968) (Morán et al., 1968).
Clinical Study Applications
- A study developed a high-performance liquid chromatography (HPLC) method for determining endogenous glycosaminoglycans derived disaccharides in human plasma, significant for clinical research (Upreti et al., 2006) (Upreti et al., 2006).
Synthetic Chemistry
- The multigram synthesis of disaccharide repeating units of chondroitin 4- and 6-sulfates was reported, highlighting the advanced synthetic techniques in carbohydrate chemistry (Jacquinet et al., 1998) (Jacquinet et al., 1998).
N-Glycopeptide Synthesis
- A study on Fmoc-protected, glycosylated asparagines aimed to enhance the synthesis of biologically active N-glycopeptides, a significant stride in peptide chemistry (Urge et al., 1992) (Urge et al., 1992).
properties
Product Name |
4-(4-deoxy-beta-D-gluc-4-enosyluronic acid)-D-galacturonic acid |
|---|---|
Molecular Formula |
C12H16O12 |
Molecular Weight |
352.25 g/mol |
IUPAC Name |
(2R,3R,4S)-2-[(2S,3R,4R,5R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C12H16O12/c13-2-1-3(9(17)18)22-12(4(2)14)24-7-5(15)6(16)11(21)23-8(7)10(19)20/h1-2,4-8,11-16,21H,(H,17,18)(H,19,20)/t2-,4+,5+,6+,7+,8-,11?,12-/m0/s1 |
InChI Key |
LLVVMXFNKAHVEZ-HFKJOTJWSA-N |
Isomeric SMILES |
C1=C(O[C@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@@H]([C@H](C(O[C@@H]2C(=O)O)O)O)O)C(=O)O |
SMILES |
C1=C(OC(C(C1O)O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O |
Canonical SMILES |
C1=C(OC(C(C1O)O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



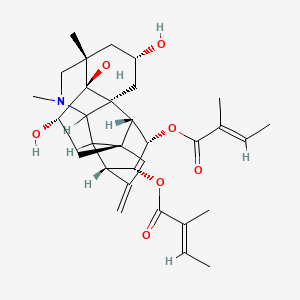

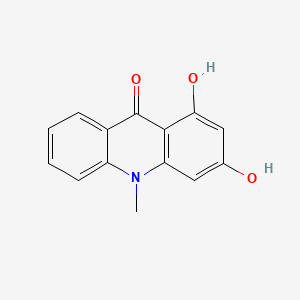
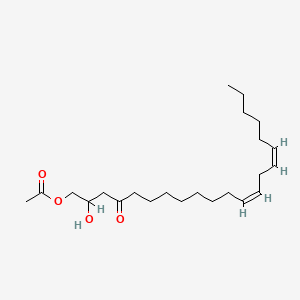
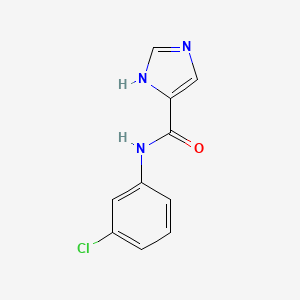
![(2R)-N-[(2R)-3-[4-[N'-[[4-[(dimethylamino)methyl]cyclohexyl]methyl]carbamimidoyl]phenyl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)-3-phenylpropanamide](/img/structure/B1231211.png)

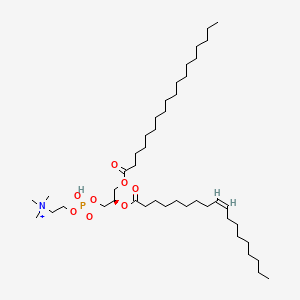

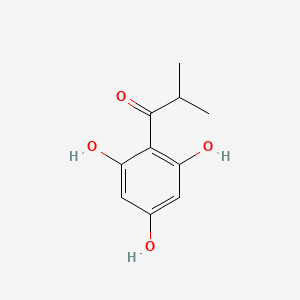
![N-(1-{(2E)-2-[(4-bromo-5-methylfuran-2-yl)methylidene]hydrazinyl}-1-oxopropan-2-yl)-N-(4-methoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B1231218.png)
